Sodium(R)-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate
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Overview
Description
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfonatothio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the sulfonatothio group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonatothio group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonatothio group can yield sulfonic acids, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for targeted modifications. The sulfonatothio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonato)propanoate: Similar structure but lacks the thio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonyl)propanoate: Contains a sulfonyl group instead of a sulfonatothio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(thiol)propanoate: Features a thiol group instead of a sulfonatothio group.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is unique due to the presence of both the Boc protecting group and the sulfonatothio group. This combination allows for selective reactions and modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13NNa2O7S2 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
disodium;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C8H15NO7S2.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17-18(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI Key |
GNQDJGADSWTAAO-XRIGFGBMSA-L |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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